molecular formula C21H14ClN3O3S B11652973 N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-chlorobenzamide

N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-chlorobenzamide

Cat. No.: B11652973
M. Wt: 423.9 g/mol
InChI Key: ZGLPSPPJKNVCOQ-UHFFFAOYSA-N
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Description

3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety, a hydroxyl group, and a chlorobenzoyl thiourea structure.

Properties

Molecular Formula

C21H14ClN3O3S

Molecular Weight

423.9 g/mol

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-chlorobenzamide

InChI

InChI=1S/C21H14ClN3O3S/c22-13-7-5-12(6-8-13)19(27)25-21(29)23-14-9-10-17(26)15(11-14)20-24-16-3-1-2-4-18(16)28-20/h1-11,26H,(H2,23,25,27,29)

InChI Key

ZGLPSPPJKNVCOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROBENZOYL)THIOUREA typically involves the reaction of 2-aminophenol with aldehydes to form the benzoxazole core The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROBENZOYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzoxazole ketones, while reduction can produce benzoxazole alcohols.

Scientific Research Applications

3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROBENZOYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROBENZOYL)THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole moiety is known to inhibit tyrosine kinase receptors, which are involved in cell signaling pathways related to cancer progression . The compound’s antibacterial activity is likely due to its ability to disrupt bacterial cell wall synthesis or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROBENZOYL)THIOUREA is unique due to its combination of a benzoxazole core with a chlorobenzoyl thiourea moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in medicinal chemistry.

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